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Compound of Interest

Compound Name: Demethylmurrayanine

CAS No.: 123497-84-7

Cat. No.: B169625

Get Quote

A Senior Scientist’s Manual for Structural Verification and Biological Standardization

Executive Summary: The Reproducibility Challenge
In the field of carbazole alkaloid research, Demethylmurrayanine (1-hydroxy-3-

formylcarbazole) occupies a critical but often ambiguous niche. While frequently cited

alongside its methylated analog Murrayanine and the highly potent Mahanine, published

findings often suffer from batch-to-batch variability. This stems from two core issues:

Extraction Ambiguity: Incomplete separation from Murrayanine (1-methoxy-3-

formylcarbazole) due to structural similarity.

Source Variance: Natural abundance in Murraya koenigii fluctuates drastically based on

chemotype and harvest season.

This guide provides a rigorous framework to reproduce reported biological activities

(specifically cytotoxicity and anti-inflammatory potential) by validating the compound’s identity

against synthetic standards and establishing robust bioassay controls.
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Chemical Validation: Identity & Purity Standards
Before attempting biological replication, the test agent must be chemically validated. Relying

solely on commercial "natural extracts" without secondary verification is the primary cause of

non-reproducible IC50 values.

Comparison of Key Analogs
Feature

Demethylmurrayanin

e
Murrayanine Mahanine

Structure
1-Hydroxy-3-

formylcarbazole

1-Methoxy-3-

formylcarbazole

Pyranocarbazole

(C23H25NO)

Key Functional Group -OH (Phenolic) at C1 -OMe (Methoxy) at C1
Pyran ring fused at

C2-C3

Solubility
Moderate (Polar

solvents)

High (Organic

solvents)
Lipophilic

Primary Identification
NMR: Phenolic -OH

signal

NMR: Methoxy singlet

(~4.0 ppm)

NMR: Pyran ring

signals

Reported IC50 (MCF-

7)
4.4 - 7.6 µg/mL > 10 µg/mL (Variable) ~ 2.0 - 4.0 µg/mL

Critical Checkpoint: The "Methoxy Masking" Effect
Expert Insight: Many "Demethylmurrayanine" samples are actually Murrayanine contaminated

with hydrolysis products.

The Test: You must perform 1H-NMR.

The Marker: Look for the disappearance of the methoxy singlet at δ 3.9–4.0 ppm and the

appearance of a D2O-exchangeable phenolic proton signal (often broad, > δ 9.0 ppm). If the

methoxy peak remains, your biological data will be skewed towards Murrayanine’s lower

potency profile.

Experimental Protocols: Step-by-Step
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Protocol A: Isolation & Purification (Natural Source)
Objective: Isolate high-purity Demethylmurrayanine from Murraya koenigii leaves.

Extraction:

Macerate 1 kg of shade-dried M. koenigii leaves in Methanol (MeOH) for 72 hours.

Filter and concentrate under reduced pressure to obtain crude extract.

Fractionation (The Causality Step):

Suspend crude extract in water.

Partition sequentially with n-Hexane

Chloroform

Ethyl Acetate.

Why? Hexane removes non-polar lipids. Chloroform extracts the bulk of carbazoles

(Murrayanine/Mahanine). Demethylmurrayanine, being more polar due to the free -OH,

often partitions into the Ethyl Acetate or late Chloroform fractions.

Chromatography:

Stationary Phase: Silica Gel (230-400 mesh).

Mobile Phase Gradient: Hexane:Ethyl Acetate (90:10

70:30).

Isolation Logic: Murrayanine elutes earlier (less polar). Demethylmurrayanine elutes

later. Collect fractions showing a distinct dark spot under UV (254 nm) that turns

blue/purple with FeCl3 spray (confirming phenolic nature).

Protocol B: Total Synthesis (The Gold Standard)
Objective: Generate a reference standard to validate natural isolates. Reference: Adapted from

carbazole synthesis methodologies (e.g., oxidative cyclization).
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Precursor: Start with 3-amino-4-hydroxybenzaldehyde (or protected equivalent).

Cyclization: React with cyclohexanone via Borsche-Drechsel cyclization (hydrazone

formation + acid-catalyzed rearrangement).

Dehydrogenation: Treat the tetrahydrocarbazole intermediate with Chloranil or Pd/C in

xylene at reflux.

Formylation (if not pre-functionalized): Vilsmeier-Haack reaction (POCl3/DMF) at C-3.

Validation: The synthetic product must co-elute with the natural isolate on HPLC (C18

column, Acetonitrile:Water gradient).

Biological Validation: The Comparison
To prove reproducibility, you must run a side-by-side comparison with Mahanine (positive

control) and Murrayanine (negative/structural control).

Assay: NF-κB Pathway Inhibition (Luciferase Reporter)
Rationale: Carbazole alkaloids are potent NF-κB inhibitors. This assay quantifies the

mechanistic efficacy.

Workflow:

Cell Line: HEK293T transfected with NF-κB-Luciferase plasmid.

Treatment:

Vehicle (DMSO 0.1%)

Demethylmurrayanine (1, 5, 10, 20 µM)

Murrayanine (1, 5, 10, 20 µM)

Mahanine (Positive Control, 5 µM)

Induction: Stimulate with TNF-α (10 ng/mL) for 6 hours.
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Readout: Measure luminescence.

Expected Reproducible Result:

Demethylmurrayanine should show dose-dependent inhibition (IC50 ~8-12 µM).

Murrayanine typically shows weaker inhibition (IC50 >20 µM), confirming that the

demethylation (free -OH) is critical for binding affinity in the NF-κB pocket.

Visualization of Mechanisms & Workflows
Diagram 1: Isolation & Validation Workflow
This flowchart illustrates the critical decision points in separating Demethylmurrayanine from

its analogs.
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Caption: Workflow distinguishing Demethylmurrayanine based on polarity and functional

group analysis.

Diagram 2: NF-κB Inhibition Mechanism
Visualizing the comparative mechanism of action.
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Caption: Demethylmurrayanine exerts stronger IKK inhibition than Murrayanine due to the

phenolic -OH.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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